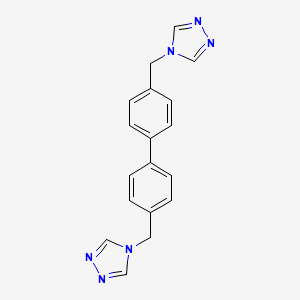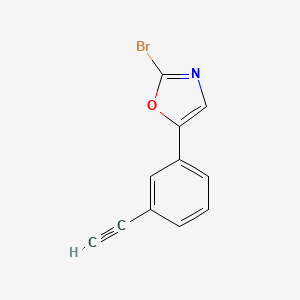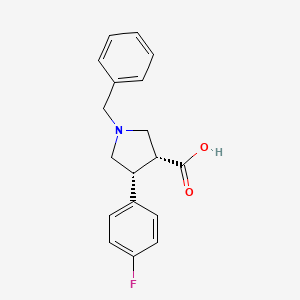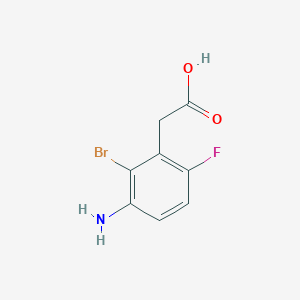
Disodium 5-((4-((((4-((4-chloro-3-sulphonatophenyl)azo)-2-ethoxy-5-tolyl)amino)carbonyl)amino)phenyl)azo)salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 5-((4-((((4-((4-chloro-3-sulphonatophenyl)azo)-2-ethoxy-5-tolyl)amino)carbonyl)amino)phenyl)azo)salicylate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-((4-((((4-((4-chloro-3-sulphonatophenyl)azo)-2-ethoxy-5-tolyl)amino)carbonyl)amino)phenyl)azo)salicylate involves multiple steps. The process typically starts with the diazotization of 4-chloro-3-sulphonatophenylamine, followed by coupling with 2-ethoxy-5-toluidine. The resulting intermediate is then further reacted with salicylic acid to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reagents are mixed under controlled conditions. The process involves continuous monitoring of temperature, pH, and reaction time to optimize yield and purity. The final product is then purified through filtration and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 5-((4-((((4-((4-chloro-3-sulphonatophenyl)azo)-2-ethoxy-5-tolyl)amino)carbonyl)amino)phenyl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where substituents can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction typically results in the formation of aromatic amines.
Aplicaciones Científicas De Investigación
Disodium 5-((4-((((4-((4-chloro-3-sulphonatophenyl)azo)-2-ethoxy-5-tolyl)amino)carbonyl)amino)phenyl)azo)salicylate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in histological staining to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic uses, including as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics due to its stability and vibrant color.
Mecanismo De Acción
The mechanism of action of Disodium 5-((4-((((4-((4-chloro-3-sulphonatophenyl)azo)-2-ethoxy-5-tolyl)amino)carbonyl)amino)phenyl)azo)salicylate involves its interaction with specific molecular targets. The compound’s azo bonds can undergo cleavage, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 5-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-8-(phenylamino)-1-naphthalenesulfonate
- Disodium 4-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-3-hydroxy-2-naphthalenesulfonate
Uniqueness
Disodium 5-((4-((((4-((4-chloro-3-sulphonatophenyl)azo)-2-ethoxy-5-tolyl)amino)carbonyl)amino)phenyl)azo)salicylate is unique due to its specific structural features, such as the presence of the salicylate group and the ethoxy substituent. These structural elements contribute to its distinct chemical properties and applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
94088-51-4 |
|---|---|
Fórmula molecular |
C29H23ClN6Na2O8S |
Peso molecular |
697.0 g/mol |
Nombre IUPAC |
disodium;5-[[4-[[4-[(4-chloro-3-sulfonatophenyl)diazenyl]-2-ethoxy-5-methylphenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C29H25ClN6O8S.2Na/c1-3-44-26-15-23(36-35-20-8-10-22(30)27(14-20)45(41,42)43)16(2)12-24(26)32-29(40)31-17-4-6-18(7-5-17)33-34-19-9-11-25(37)21(13-19)28(38)39;;/h4-15,37H,3H2,1-2H3,(H,38,39)(H2,31,32,40)(H,41,42,43);;/q;2*+1/p-2 |
Clave InChI |
FFISEGDYTPFXAM-UHFFFAOYSA-L |
SMILES canónico |
CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C)NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12963057.png)


![6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B12963085.png)


![Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B12963096.png)
![4,8,12-Triphenyl-8,12-dihydro-4H-4,8,12-triaza-3a2-boradibenzo[cd,mn]pyrene](/img/structure/B12963102.png)

![4-(7-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B12963125.png)

